

# Chemical structure and properties of Sophoraflavanone B

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## Compound of Interest

Compound Name: *Sophoraflavanone B*

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## Sophoraflavanone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Sophoraflavanone B**, a prenylated flavonoid with the molecular formula  $C_{20}H_{20}O_5$ , has garnered significant scientific interest due to its diverse and potent pharmacological activities. [1] Also known as 8-prenylnaringenin, this compound is recognized as one of the most potent phytoestrogens.[2] Beyond its estrogenic effects, **Sophoraflavanone B** exhibits promising antibacterial, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Sophoraflavanone B**. It includes detailed experimental protocols for its extraction, isolation, and key bioassays, alongside a summary of its known mechanisms of action and involvement in various signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this promising natural compound.

### Chemical Structure and Identification

**Sophoraflavanone B** is a flavanone characterized by a C-8 prenyl group attached to the naringenin backbone.

- IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- Molecular Formula: C<sub>20</sub>H<sub>20</sub>O<sub>5</sub>
- Molecular Weight: 340.37 g/mol
- CAS Number: 480764
- InChI: InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
- InChIKey: LPEPZZAVFJPLNZ-SFHVURJKSA-N
- SMILES: CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C

## Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of **Sophoraflavanone B** is essential for its isolation, characterization, and formulation.

### Physicochemical Properties

Property	Value	Source
Molecular Weight	340.37 g/mol	PubChem CID 480764
Exact Mass	340.131074 g/mol	
XLogP3	4.3	PubChem CID 480764
Hydrogen Bond Donor Count	3	PubChem CID 480764
Hydrogen Bond Acceptor Count	5	PubChem CID 480764
Rotatable Bond Count	4	PubChem CID 480764
Solubility	Practically insoluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO.	[3]
Melting Point	Not experimentally determined in the reviewed literature.	

## Spectroscopic Data

- Mass Spectrometry (MS): High-resolution mass spectrometry is a key tool for the identification of **Sophoraflavanone B**. The negative ion mode typically shows a prominent  $[\text{M}-\text{H}]^-$  ion at  $\text{m/z}$  339.1231. Fragmentation patterns can provide further structural confirmation.
- NMR Spectroscopy: While experimental spectra are not readily available in public databases, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data can be used for preliminary identification.[3] For flavonoids, the  $^1\text{H}$  NMR spectrum typically shows characteristic signals for the aromatic protons of the A and B rings, as well as signals for the heterocyclic C ring protons. The  $^{13}\text{C}$  NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the C ring.
- UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. Flavanones typically show two main absorption bands: Band I

(usually between 300-380 nm) and Band II (usually between 240-280 nm). The exact absorption maxima for **Sophoraflavanone B** would need to be determined experimentally.

- Infrared (IR) Spectroscopy: The IR spectrum of **Sophoraflavanone B** is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O-C) functional groups, consistent with its flavanone structure.

## Biological Activities and Mechanisms of Action

**Sophoraflavanone B** exhibits a wide range of biological activities, making it a compound of significant therapeutic interest.

### Phytoestrogenic Activity

**Sophoraflavanone B** is renowned for being one of the most potent phytoestrogens, exhibiting strong binding affinity for both estrogen receptor  $\alpha$  (ER $\alpha$ ) and ER $\beta$ .<sup>[2][4]</sup> This estrogenic activity is the basis for its potential application in hormone replacement therapy and for alleviating menopausal symptoms.<sup>[5]</sup>

### Antibacterial Activity

**Sophoraflavanone B** has demonstrated significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[3][6]</sup> Its mechanism of action involves the disruption of the bacterial cell wall.<sup>[7]</sup>

### Anti-inflammatory Activity

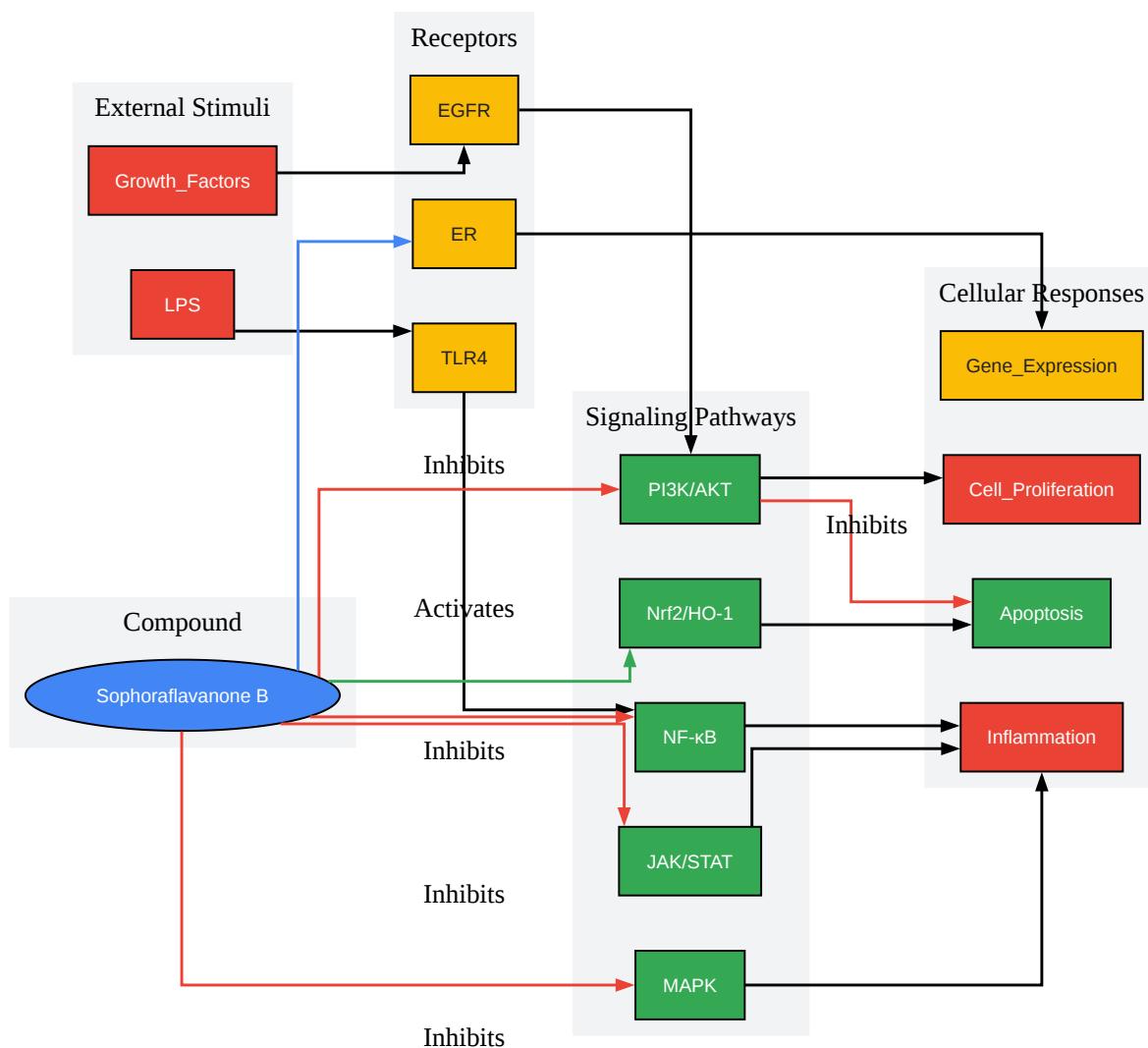
The compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways.

### Anti-cancer Activity

Emerging research indicates that **Sophoraflavanone B** possesses anti-cancer properties, including the ability to inhibit the proliferation of cancer cells.

### Signaling Pathways

The diverse biological effects of **Sophoraflavanone B** are mediated through its interaction with multiple intracellular signaling pathways.

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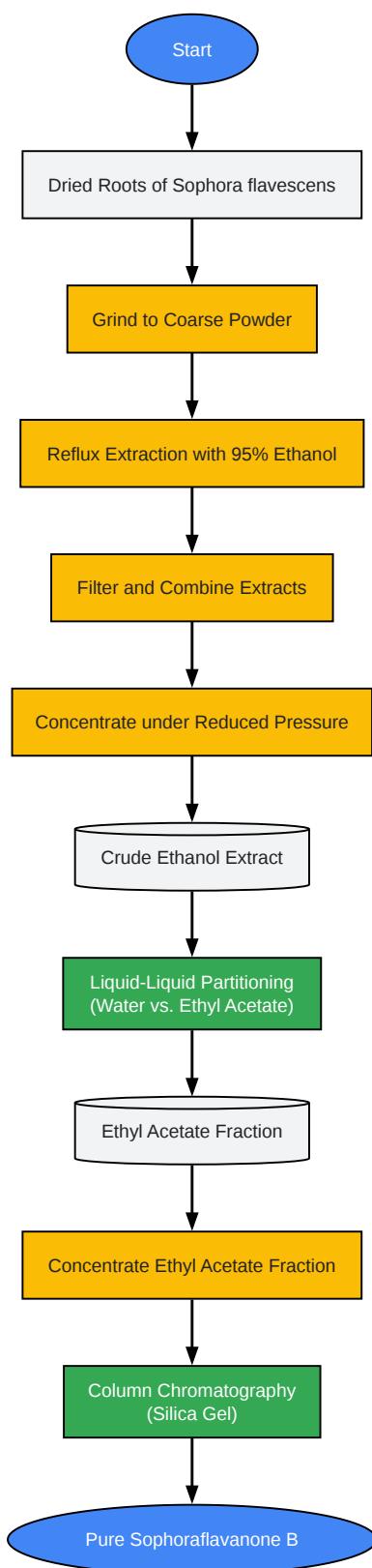
Caption: Major signaling pathways modulated by **Sophoraflavanone B**.

## Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of **Sophoraflavanone B**.

## Extraction and Isolation from *Sophora flavescens*

This protocol describes a general method for the extraction and isolation of flavonoids, including **Sophoraflavanone B**, from the roots of *Sophora flavescens*.

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Caption: Workflow for the extraction and isolation of **Sophoraflavanone B**.

**Materials:**

- Dried roots of *Sophora flavescens*
- 95% Ethanol
- Ethyl acetate
- Deionized water
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns

**Procedure:**

- Preparation of Plant Material: Grind the dried roots of *Sophora flavescens* into a coarse powder.
- Extraction:
  - Perform reflux extraction of the powdered roots with 95% ethanol (1:8 w/v) for 2 hours.[8]
  - Repeat the extraction process two more times with fresh solvent (1:6 w/v) for 1.5 hours each.[8]
  - Filter the extracts and combine the filtrates.
- Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
- Fractionation:
  - Suspend the crude extract in deionized water.
  - Perform liquid-liquid partitioning against an equal volume of ethyl acetate.

- Repeat the partitioning three times and combine the ethyl acetate fractions.
- Concentrate the ethyl acetate fraction to dryness.
- Purification:
  - Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
  - Elute the column with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate) to isolate **Sophoraflavanone B**.
  - Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure compound.
  - Further purify by recrystallization if necessary.

## Antibacterial Activity Assay against MRSA

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Sophoraflavanone B** against MRSA using the broth microdilution method.[\[3\]](#)[\[6\]](#)

Materials:

- **Sophoraflavanone B**
- MRSA strain
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Preparation of Inoculum: Culture the MRSA strain in MHB overnight at 37°C. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).

- Serial Dilution: Prepare a stock solution of **Sophoraflavanone B** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
- Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of **Sophoraflavanone B** that completely inhibits visible growth of the MRSA strain.

## In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of **Sophoraflavanone B** by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

### Materials:

- **Sophoraflavanone B**
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- Griess reagent
- 96-well cell culture plates

### Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of **Sophoraflavanone B** for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) for 24 hours to induce an inflammatory response.
- Nitrite Measurement:
  - Collect the cell culture supernatant.
  - Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
  - Measure the absorbance at 540 nm using a microplate reader.
- Analysis: Compare the NO production in cells treated with **Sophoraflavanone B** and LPS to cells treated with LPS alone to determine the inhibitory effect of the compound.

## Conclusion

**Sophoraflavanone B** is a multifaceted natural compound with a compelling profile of biological activities, positioning it as a strong candidate for further investigation in drug discovery and development. Its potent phytoestrogenic, antibacterial, anti-inflammatory, and emerging anti-cancer properties, coupled with its ability to modulate key cellular signaling pathways, underscore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to consistently extract, isolate, and evaluate the bioactivities of **Sophoraflavanone B**. Further research is warranted to fully elucidate its mechanisms of action, establish its *in vivo* efficacy and safety profiles, and explore its potential for clinical applications.

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